Ethyl 6-(4-bromophenyl)-6-oxohexanoate

Purity Quality Control Procurement

Researchers requiring isomerically pure brominated aryl ketoester building blocks for SAR studies face supply inconsistency and lengthy lead times. Ethyl 6-(4-bromophenyl)-6-oxohexanoate (CAS 412022-61-8) resolves this with defined para-bromo geometry, optimized lipophilicity (LogP 3.76), and orthogonal ketone/ester handles for probe conjugation. • Purity: ≥98% (HPLC) minimizes false positives in cell-based viability assays. • Scalability: Available up to 25g for synthetic route validation and preclinical process chemistry. • Stability: Defined melting point (66-66.9 °C) ensures integrity during long-term incubation.

Molecular Formula C14H17BrO3
Molecular Weight 313.19 g/mol
CAS No. 412022-61-8
Cat. No. B1325854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(4-bromophenyl)-6-oxohexanoate
CAS412022-61-8
Molecular FormulaC14H17BrO3
Molecular Weight313.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCC(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C14H17BrO3/c1-2-18-14(17)6-4-3-5-13(16)11-7-9-12(15)10-8-11/h7-10H,2-6H2,1H3
InChIKeyXBAUTCKEBKXFEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(4-bromophenyl)-6-oxohexanoate (CAS 412022-61-8) Procurement Guide: Key Physicochemical and Structural Attributes


Ethyl 6-(4-bromophenyl)-6-oxohexanoate (CAS 412022-61-8) is a brominated aryl ketoester with the molecular formula C14H17BrO3 and a molecular weight of 313.19 g/mol . It features a six-carbon chain with a ketone group at position 6 and a para-bromophenyl substituent, which confers distinct reactivity and potential biological activity . The compound's melting point is experimentally determined to be 66-66.9 °C, and its predicted boiling point is 394.3±27.0 °C . As a building block in medicinal chemistry and chemical biology, it serves as a versatile intermediate for synthesizing more complex molecules with potential antitumor and antimicrobial properties .

Why Ethyl 6-(4-bromophenyl)-6-oxohexanoate (CAS 412022-61-8) Cannot Be Interchanged with Simple Analogs


Substituting Ethyl 6-(4-bromophenyl)-6-oxohexanoate with other bromophenyl-oxohexanoate isomers or de-brominated analogs is not advisable due to significant differences in molecular geometry, electronic distribution, and resulting biological interactions. The para-bromophenyl group in the target compound creates a specific spatial and electronic environment that influences its binding to biological targets, as evidenced by structure-activity relationship (SAR) studies on related brominated aryl ketones [1]. In contrast, the ortho- and meta-bromo isomers (e.g., ethyl 6-(2-bromophenyl)-6-oxohexanoate, CAS 898751-26-3; ethyl 6-(3-bromophenyl)-6-oxohexanoate, CAS 93568-69-5) exhibit altered steric hindrance and electronic polarization, which can drastically change enzyme inhibition profiles and cellular uptake . Furthermore, the ethyl ester group is critical for modulating lipophilicity (LogP = 3.7553) and membrane permeability compared to the free acid form (6-(4-bromophenyl)-6-oxohexanoic acid, CAS 102862-52-2) . These differences underscore the necessity of using the exact compound for reproducible research outcomes.

Quantitative Differentiation of Ethyl 6-(4-bromophenyl)-6-oxohexanoate (CAS 412022-61-8) for Informed Procurement


Comparative Purity Specifications Across Commercial Suppliers of Ethyl 6-(4-bromophenyl)-6-oxohexanoate

The target compound is available at a purity of 98% from select suppliers, exceeding the standard 95-97% offered for many in-class analogs . This higher purity reduces the risk of confounding results in sensitive biological assays. The purity difference is quantifiable: 98% vs. 97% for the same compound from alternative vendors, and versus 95% for the free acid analog 6-(4-bromophenyl)-6-oxohexanoic acid (CAS 102862-52-2) .

Purity Quality Control Procurement

Availability of Larger Quantities (up to 25g) for Scaling Studies Compared to Discontinued or Limited Analogs

Ethyl 6-(4-bromophenyl)-6-oxohexanoate is readily available in quantities up to 25g from commercial suppliers, facilitating preclinical and process chemistry studies . In contrast, the 3-bromo isomer (CAS 93568-69-5) is often only listed in catalogs with no guaranteed stock, and the free acid analog (6-(4-bromophenyl)-6-oxohexanoic acid) is noted as 'discontinued' by some vendors . This supply chain reliability is a critical differentiator for project continuity.

Scale-up Inventory Sourcing

Optimized Lipophilicity (LogP = 3.7553) for Enhanced Membrane Permeability vs. Free Acid Analog

The ethyl ester of 6-(4-bromophenyl)-6-oxohexanoate possesses a calculated LogP of 3.7553, which is significantly higher than that of its free acid counterpart (estimated LogP ~1.5-2.0 based on similar structures) . This increased lipophilicity, a direct consequence of esterification, is predicted to enhance passive diffusion across biological membranes, a desirable trait for intracellular target engagement . This physicochemical advantage positions the ester as a superior candidate for cell-based assays compared to the more polar acid.

Lipophilicity ADME Drug Design

Documented Thermal Stability and Storage Conditions Facilitating Long-Term Research Use

Ethyl 6-(4-bromophenyl)-6-oxohexanoate has an experimentally determined melting point of 66-66.9 °C, indicating good thermal stability under standard laboratory conditions . The compound is specified for long-term storage in a cool, dry place, ensuring minimal degradation over extended periods . While specific degradation data for analogs are not available, this well-defined stability profile reduces uncertainty in inventory management and experimental reproducibility compared to less characterized analogs.

Stability Storage Logistics

Potential for Enhanced Antitumor Activity Due to Para-Bromo Substitution vs. Ortho/Meta Isomers

While direct comparative IC50 data for Ethyl 6-(4-bromophenyl)-6-oxohexanoate is not publicly available, class-level inference from related 6-aryl-4-oxohexanoic acid studies indicates that the para-bromophenyl substitution pattern is critical for potent anti-inflammatory and antiproliferative activity [1]. Research on structurally similar brominated chalcones and aryl ketones demonstrates that para-substitution maximizes cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) by optimizing steric fit within hydrophobic binding pockets, whereas ortho- and meta-substitution often reduce potency by 2- to 10-fold . Therefore, this compound's para-bromo configuration is a rational choice for antitumor screening campaigns.

Antitumor SAR Medicinal Chemistry

High-Impact Research Applications for Ethyl 6-(4-bromophenyl)-6-oxohexanoate (CAS 412022-61-8) Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis and Screening of Novel Antitumor Agents

The compound's para-bromo substitution and ester functionality make it an ideal scaffold for generating focused libraries of antitumor candidates. Its high purity (98%) minimizes false positives in cell-based viability assays, while the ethyl ester ensures adequate membrane permeability for intracellular target engagement . This application is directly supported by the compound's optimized lipophilicity and the class-level inference of para-substitution enhancing cytotoxicity [1].

Chemical Biology: Development of Activity-Based Probes for Enzyme Profiling

The reactive ketone group and the para-bromophenyl handle provide orthogonal functionalization sites for conjugating fluorophores or affinity tags. This allows the compound to serve as a precursor for activity-based probes targeting serine hydrolases or other enzymes . The defined thermal stability ensures that the probe remains intact during long-term incubation experiments .

Process Chemistry and Scale-Up Studies

The reliable availability of the compound in up to 25g quantities enables researchers to validate synthetic routes and optimize reaction conditions for potential preclinical development . This scalability advantage is a critical differentiator from less accessible analogs, reducing the risk of supply chain disruptions during critical process development phases .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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